molecular formula C12H19NO3 B2565128 tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate CAS No. 2166665-33-2

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B2565128
CAS No.: 2166665-33-2
M. Wt: 225.288
InChI Key: PAUWZESXSQFCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a versatile seven-membered nitrogen heterocycle building block critical in medicinal chemistry and drug discovery. The compound features a rigid azepane scaffold protected by a Boc (tert-butoxycarbonyl) group, which enhances stability and handling during synthetic applications . The key formyl functional group at the 6-position serves as a highly reactive chemical handle, enabling its use in various carbon-carbon bond-forming reactions, such as Grignard additions and reductive aminations, to introduce complex molecular fragments . This makes it an invaluable intermediate for constructing diverse compound libraries aimed at probing biological targets. In pharmaceutical research, this and similar saturated nitrogen-containing heterocycles are frequently employed as core structures in the synthesis of molecules designed to interact with G Protein-Coupled Receptors (GPCRs), which are a major class of drug targets . The metabolic fate of alkyl moieties in drug molecules is a key consideration in development . The strategic functionalization of its core structure allows researchers to fine-tune the pharmacokinetic and physicochemical properties of lead compounds, exploring structure-activity relationships to optimize potency and selectivity. This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUWZESXSQFCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves multi-step organic reactions

    Formation of the Azepine Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,6-diaminohexane derivative, under acidic or basic conditions to form the azepine ring.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

    tert-Butyl Carboxylate Group Addition: The tert-butyl carboxylate group is typically introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted azepine derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further transformations makes it a versatile compound in organic chemistry.

Key Reactions:

  • Condensation Reactions : The aldehyde functional group allows for condensation with amines to form imines or with other carbonyl compounds.
  • Cyclization Reactions : It can participate in cyclization reactions to form nitrogen-containing heterocycles, which are valuable in drug development.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential lead compound for developing new therapeutics.

Case Study:
A study demonstrated that derivatives of tetrahydroazepines exhibit activity against certain cancer cell lines. The structural modifications of this compound could enhance its efficacy and selectivity towards specific biological targets.

Materials Science

This compound can be used in the development of polymers and materials due to its reactive functional groups.

Applications:

  • Polymer Synthesis : It can be incorporated into polymer chains to introduce functional properties.
  • Coatings and Adhesives : The compound's reactivity can be harnessed for creating coatings with enhanced adhesion properties.

Data Tables

Derivative NameActivity TypeReference
Methyl DerivativeAnticancer
Ethyl DerivativeAntimicrobial
Propyl DerivativeAnti-inflammatory

Mechanism of Action

The mechanism by which tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate with two analogs from the evidence:

Property 6-Formyl Derivative (Target) 6-Bromo Derivative 5-Boronate Ester Derivative
Substituent Formyl (-CHO) at C6 Bromo (-Br) at C6 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane at C5
Molecular Formula C₁₂H₁₉NO₃ (estimated) C₁₁H₁₈BrNO₂ C₁₈H₃₀BNO₄
Molecular Weight ~237.3 g/mol (calculated) 276.17 g/mol 343.25 g/mol
Key Functional Groups Boc, formyl Boc, bromo Boc, boronate ester
Reactivity Aldehyde-driven (e.g., Schiff base formation) Halogen-driven (e.g., nucleophilic substitution) Suzuki-Miyaura cross-coupling
Applications Intermediate for amines, heterocycles Precursor for C–C bond formation Cross-coupling reactions in drug discovery

Structural and Functional Differences:

  • 6-Bromo Derivative : The bromine atom at C6 enables transition metal-catalyzed cross-couplings (e.g., Heck or Ullmann reactions), making it valuable for constructing carbon-carbon bonds. Its higher molecular weight (276.17 g/mol) and electronegative substituent may reduce solubility compared to the formyl analog .
  • 5-Boronate Ester Derivative : The boronate group at C5 facilitates Suzuki-Miyaura couplings, a key reaction in medicinal chemistry for biaryl synthesis. The bulky dioxaborolane group may induce steric hindrance, affecting reaction kinetics .
  • 6-Formyl Derivative : The formyl group’s electrophilicity allows condensations (e.g., with amines to form imines) or reductions to hydroxymethyl groups. Its lower molecular weight (~237 g/mol) may improve bioavailability in drug candidates.

Reactivity Trends:

  • Nucleophilic Substitution : The 6-bromo derivative’s reactivity aligns with aryl halides, enabling Pd-catalyzed couplings. In contrast, the formyl derivative’s aldehyde group is more suited for condensation or Grignard reactions .
  • Cross-Coupling Utility : The boronate ester derivative’s compatibility with Suzuki reactions highlights its role in synthesizing complex aromatic systems, whereas the formyl group’s applications are more niche (e.g., peptide ligation or macrocycle synthesis) .

Pharmacological Potential:

  • The boronate analog’s use in kinase inhibitors further underscores the azepine scaffold’s versatility .

Biological Activity

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a compound characterized by its unique heterocyclic structure and functional groups. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉NO₂. The compound features a tetrahydroazepine ring with a formyl group and a tert-butyl ester moiety. These structural components contribute to its reactivity and biological activity.

PropertyValue
Molecular Weight197.27 g/mol
Boiling PointNot available
ToxicityHarmful if swallowed; causes skin irritation

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the tetrahydroazepine ring.
  • Introduction of the formyl group via formylation reactions.
  • Esterification to attach the tert-butyl group.

These methods are significant for producing derivatives that can exhibit enhanced biological activities.

Pharmacological Properties

Research indicates that this compound and its derivatives may exhibit various pharmacological effects:

  • Anticancer Activity : Compounds derived from this structure have shown promise in anti-cancer applications. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor cell growth across different cancer cell lines.
    Compound NameIC50 (µM)Cell Line Tested
    Derivative A10.5MCF-7 (Breast Cancer)
    Derivative B15.2HeLa (Cervical Cancer)

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Activity : A study evaluated various azepine derivatives for their anticancer properties using the sulforhodamine B (SRB) assay. The most active derivative exhibited an IC50 value significantly lower than that of established chemotherapeutic agents .
  • Mechanism of Action : Research has suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
  • Toxicology Studies : Toxicity assessments indicate that while some derivatives exhibit potent biological activity, they also show acute toxicity upon ingestion or skin contact. This necessitates careful handling and further investigation into their safety profiles .

Q & A

Q. What are the common synthetic routes for tert-butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multistep reactions involving ring expansion, formylation, and carbamate protection. For example, analogous azepine derivatives are prepared by Rh-catalyzed allylic oxidation of cyclic enamides (e.g., using TBHP as an oxidant) followed by Boc-protection . Key intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and rotamer populations, as seen in the spectral data (δ\delta 1.41 ppm for tert-butyl protons; δ\delta 153.5 ppm for carbonyl carbons) . HRMS (e.g., [M + Na]+^+ at m/z 220.1310) ensures molecular integrity .

Q. How can researchers optimize the formylation step in the synthesis of this compound?

Experimental design (e.g., Design of Experiments, DoE) is critical. Factors like temperature, catalyst loading (e.g., Mo(CO)6_6 for epoxidation analogs), and solvent polarity should be statistically analyzed to maximize yield while minimizing side reactions. For instance, TBHP-mediated oxidations in 1,2-dichloroethane at controlled temperatures (40–60°C) are reported for similar scaffolds . GC or HPLC monitoring aids in real-time optimization .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during the synthesis of derivatives of this compound?

Chiral auxiliaries or catalysts (e.g., Rh2_2(cap)4_4) enable stereocontrol in allylic oxidations . For example, enantioselective borylative migration–aldehyde allylboration sequences (using chiral phosphine ligands) can introduce stereocenters adjacent to the formyl group . Stereoisomers are resolved via chiral HPLC or crystallography, as demonstrated in patent applications for related carbamates .

Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization?

The Boc group enhances solubility in nonpolar solvents and protects the amine during formylation or cross-coupling reactions. Deprotection (e.g., using TFA in DCM) regenerates the free amine for further derivatization, as shown in multi-step syntheses of iodopyrimidine analogs . Stability studies indicate Boc-protected intermediates resist hydrolysis under basic conditions but degrade in acidic media .

Q. What computational methods are used to predict the reactivity of the formyl group in this scaffold?

Density Functional Theory (DFT) calculations model electrophilic/nucleophilic attack at the formyl carbon. For example, frontier molecular orbital (FMO) analysis predicts regioselectivity in aldol condensations or hydride reductions. Comparative studies with non-formylated analogs (e.g., tert-butyl 6-hydroxy-azepine carboxylates) highlight electronic effects of the aldehyde group .

Q. How can contradictory data in catalytic oxidation studies be resolved?

Discrepancies in catalyst performance (e.g., Rh vs. Mo systems) are addressed by kinetic profiling and mechanistic studies. For instance, Rh catalysts favor allylic oxidation over epoxidation under low O2_2 pressure, while Mo systems require peroxo intermediates . Cross-referencing with kinetic isotope effects (KIEs) or in situ IR spectroscopy clarifies dominant pathways .

Methodological Considerations

Q. What analytical techniques are essential for characterizing rotameric populations in this compound?

Variable-temperature 1H^1H-NMR (e.g., in C6_6D6_6) identifies rotamers by observing coalescence of signals (e.g., δ 4.86–4.73 ppm for azepine protons) at elevated temperatures . Dynamic HPLC or NOESY experiments further quantify rotational barriers and conformer ratios .

Q. How can researchers mitigate degradation during long-term storage of this compound?

Store under inert atmosphere (N2_2) at –20°C in amber vials to prevent oxidation of the formyl group. Stabilizers like BHT (0.1% w/w) are recommended for Boc-protected analogs, as noted in handling guidelines for air-sensitive phosphites . Periodic LC-MS checks monitor purity .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in bioactive molecule synthesis?

The formyl group enables diverse transformations:

  • Schiff base formation : Condensation with amines generates imine intermediates for antimicrobial agents .
  • Reductive amination : Conversion to secondary amines for kinase inhibitors (e.g., triazolopyrazine derivatives) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl motifs common in anticancer scaffolds .

Q. What are the challenges in scaling up enantioselective syntheses of derivatives?

Catalyst leaching (e.g., chiral Rh complexes) and exothermicity in formylation steps require flow-chemistry setups for heat dissipation. Patent routes suggest telescoping steps (e.g., in situ Boc protection after oxidation) to reduce purification bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.